Physicochemical Differentiation: Hydrogen Bond Donor Count vs. Bromoacetyl Analog
The target compound contains a single hydrogen bond donor (HBD), a key determinant of permeability and solubility, which is completely absent in the ketone analog 3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one . This change directly impacts drug-likeness predictions. Simultaneously, the reduction of the ketone to a secondary alcohol increases the topological polar surface area (TPSA) from 43.37 Ų to 46.53 Ų and decreases the computed lipophilicity (XLogP3) from 3.67 to 3.1 .
| Evidence Dimension | Hydrogen Bond Donor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 46.53 Ų; XLogP3 = 3.1 |
| Comparator Or Baseline | 3-(2-Bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one: HBD = 0; TPSA = 43.37 Ų; XLogP3 = 3.67 |
| Quantified Difference | ΔHBD = +1; ΔTPSA = +3.16 Ų; ΔXLogP3 = -0.57 |
| Conditions | Computed properties based on standard molecular descriptors (Ertl P. et al. 2000; XLOGP3) as reported on vendor certificates of analysis . |
Why This Matters
For procurement, this confirms the compound is a distinct chemical entity with its own property profile, not a generic substitute; selecting the wrong analog would compromise any downstream quantitative structure-activity relationship (QSAR) model or assay requiring the specific hydroxyethyl moiety.
